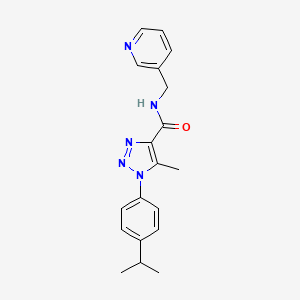

1-(4-isopropylphenyl)-5-methyl-N-(pyridin-3-ylmethyl)-1H-1,2,3-triazole-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(4-Isopropylphenyl)-5-methyl-N-(pyridin-3-ylmethyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a triazole ring substituted with a 4-isopropylphenyl group, a methyl group, and a pyridin-3-ylmethyl group, making it a molecule of interest for various chemical and biological studies.

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis typically begins with commercially available starting materials such as 4-isopropylbenzaldehyde, methylhydrazine, and 3-pyridinemethanol.

Formation of Triazole Ring: The triazole ring can be formed via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. In this case, the azide can be generated in situ from methylhydrazine and the alkyne from 4-isopropylbenzaldehyde.

Coupling Reactions: The pyridin-3-ylmethyl group can be introduced through a coupling reaction, such as a reductive amination, where 3-pyridinemethanol is reacted with the triazole intermediate in the presence of a reducing agent like sodium cyanoborohydride.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the isopropyl group, leading to the formation of corresponding alcohols or ketones.

Reduction: Reduction reactions can target the triazole ring or the pyridin-3-ylmethyl group, potentially leading to ring-opened products or reduced nitrogen-containing compounds.

Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, introducing various substituents such as halogens or nitro groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as bromine or nitric acid under acidic conditions.

Major Products:

Oxidation: Formation of alcohols or ketones.

Reduction: Formation of reduced triazole derivatives or amines.

Substitution: Introduction of halogens, nitro groups, or other electrophiles onto the aromatic rings.

Chemistry:

Catalysis: The compound can be used as a ligand in transition metal-catalyzed reactions, enhancing the reactivity and selectivity of the catalyst.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

Biology and Medicine:

Antimicrobial Activity: Triazole derivatives are known for their antimicrobial properties, and this compound could be explored for its potential to inhibit bacterial or fungal growth.

Anticancer Research: The compound may exhibit cytotoxic effects against cancer cells, making it a candidate for anticancer drug development.

Industry:

Material Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Agriculture: It may be investigated for its potential use as a pesticide or herbicide due to its biological activity.

Mecanismo De Acción

The mechanism of action of 1-(4-isopropylphenyl)-5-methyl-N-(pyridin-3-ylmethyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, affecting enzymatic activity or disrupting cellular processes. The aromatic groups may interact with biological membranes or proteins, altering their function. The exact pathways and targets would depend on the specific application, such as antimicrobial or anticancer activity.

Comparación Con Compuestos Similares

1-(4-Isopropylphenyl)-1H-1,2,3-triazole: Lacks the methyl and pyridin-3-ylmethyl groups, potentially altering its biological activity.

5-Methyl-1H-1,2,3-triazole-4-carboxamide: Lacks the 4-isopropylphenyl and pyridin-3-ylmethyl groups, which may affect its chemical reactivity and applications.

N-(Pyridin-3-ylmethyl)-1H-1,2,3-triazole-4-carboxamide: Lacks the 4-isopropylphenyl and methyl groups, influencing its interaction with biological targets.

Uniqueness: The combination of the 4-isopropylphenyl, methyl, and pyridin-3-ylmethyl groups in 1-(4-isopropylphenyl)-5-methyl-N-(pyridin-3-ylmethyl)-1H-1,2,3-triazole-4-carboxamide provides a unique structural framework that can enhance its binding affinity to specific targets, improve its solubility, and modify its overall biological activity compared to similar compounds.

This detailed overview should provide a comprehensive understanding of this compound, its preparation, reactions, applications, and unique properties

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Antimicrobial Activity : Research indicates that triazole derivatives exhibit potent antimicrobial properties. The compound has been evaluated for its efficacy against various bacterial strains and fungi. Studies have demonstrated that modifications in the triazole ring can enhance activity against resistant strains of bacteria, making it a candidate for new antibiotic formulations.

Anticancer Properties : The compound has shown promise in inhibiting cancer cell proliferation. In vitro studies suggest that it can induce apoptosis in various cancer cell lines, including breast and lung cancer cells. This mechanism is thought to involve the modulation of specific signaling pathways related to cell survival and death.

Enzyme Inhibition : The compound acts as an inhibitor of certain enzymes involved in disease processes. For example, it has been investigated as a potential inhibitor of mycobacterial ATP synthase, which is crucial for the survival of Mycobacterium tuberculosis. Such enzyme inhibitors are vital in developing treatments for tuberculosis and other infectious diseases.

Agricultural Applications

Pesticidal Activity : Triazole compounds are known for their fungicidal properties. The compound has been tested for its effectiveness in controlling plant pathogens, particularly in crops susceptible to fungal infections. Its application could lead to reduced reliance on conventional fungicides, promoting sustainable agricultural practices.

Growth Regulation : Some studies suggest that triazole derivatives can act as plant growth regulators. They may influence plant growth patterns by modulating hormonal pathways, which can enhance crop yields and improve resistance to environmental stressors.

Material Science Applications

Polymer Development : The compound's unique structure allows it to be incorporated into polymer matrices, potentially enhancing the mechanical and thermal properties of materials. Research into its application in creating smart materials that respond to environmental stimuli is ongoing.

Nanotechnology : There is potential for using this compound in the development of nanomaterials for drug delivery systems. By conjugating the triazole with nanoparticles, researchers aim to improve the bioavailability and targeted delivery of therapeutic agents.

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal demonstrated that derivatives of 1-(4-isopropylphenyl)-5-methyl-N-(pyridin-3-ylmethyl)-1H-1,2,3-triazole-4-carboxamide exhibited significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated a minimum inhibitory concentration (MIC) lower than that of traditional antibiotics, suggesting its potential as a novel therapeutic agent .

Case Study 2: Cancer Cell Line Studies

In vitro assays conducted on several cancer cell lines revealed that this compound could inhibit cell proliferation by inducing apoptosis through caspase activation pathways. The study highlighted its effectiveness compared to existing chemotherapeutics, marking it as a promising candidate for further clinical development .

Case Study 3: Agricultural Applications

Field trials assessing the fungicidal activity of this compound showed up to 80% reduction in fungal infections in treated crops compared to untreated controls. This efficacy suggests its viability as an alternative to synthetic fungicides .

Propiedades

IUPAC Name |

5-methyl-1-(4-propan-2-ylphenyl)-N-(pyridin-3-ylmethyl)triazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N5O/c1-13(2)16-6-8-17(9-7-16)24-14(3)18(22-23-24)19(25)21-12-15-5-4-10-20-11-15/h4-11,13H,12H2,1-3H3,(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPPNVTXQBJJJED-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=NN1C2=CC=C(C=C2)C(C)C)C(=O)NCC3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.